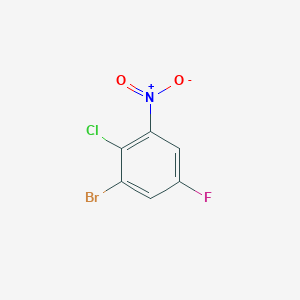

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene

Description

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is a halogenated nitrobenzene derivative with the molecular formula C₆H₂BrClFNO₂ and a molecular weight of 254.44 g/mol. This compound features a benzene ring substituted with bromine (position 1), chlorine (position 2), fluorine (position 5), and a nitro group (position 3). The electron-withdrawing nature of the nitro group and halogens renders this compound highly reactive in electrophilic and nucleophilic aromatic substitution reactions. It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s utility as a leaving group .

Properties

IUPAC Name |

1-bromo-2-chloro-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCBAUIHTCOYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

The most common approach involves initial nitration of a suitably substituted benzene ring, followed by sequential halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions.

Stepwise Process:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| Nitration | Introduction of nitro group at the meta position | Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); temperature maintained below 60°C | Ensures selective nitration at the desired position |

| Bromination | Electrophilic substitution to introduce bromine at the ortho position relative to existing substituents | Bromine (Br₂) with FeBr₃ catalyst; controlled temperature (~25°C) | Bromination occurs preferentially at the position ortho to the nitro group |

| Chlorination | Subsequent chlorination at the remaining available position | Chlorine (Cl₂) with FeCl₃ catalyst | Selectivity influenced by existing substituents |

| Fluorination | Introduction of fluorine via electrophilic substitution or halogen exchange | Use of fluorinating agents like Selectfluor or via halogen exchange reactions | Fluorination is often performed under milder conditions due to high reactivity |

Research Findings:

- The sequential halogenation strategy allows precise placement of halogens, crucial for obtaining the target compound with high regioselectivity.

- Industrial synthesis often employs optimized halogenation conditions to maximize yield and purity, with temperature control being critical to prevent over-halogenation.

Diazotization and Sandmeyer-Type Halogenation

Overview:

An alternative, more controlled method involves diazotization of an amino precursor followed by halogenation via Sandmeyer reactions.

Process:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| Preparation of amino precursor | Nitration of benzene derivative to yield 3-amino-2-chlorobenzene | Nitration with HNO₃/H₂SO₄ | Provides a suitable amino intermediate for diazotization |

| Diazotization | Conversion of amino group to diazonium salt | Sodium nitrite (NaNO₂) and hydrochloric acid (HCl); temperature maintained below 5°C | Critical for stability of diazonium salt |

| Halogenation | Replacement of diazonium group with halogen | Cuprous bromide (CuBr), Cuprous chloride (CuCl), or fluorinating agents | Facilitates regioselective halogen substitution |

Research Findings:

- This method offers high regioselectivity and control, especially suitable for sensitive halogenation steps.

- The process is advantageous for producing high-purity compounds suitable for pharmaceutical or advanced material applications.

Multi-Step Synthesis via Cross-Coupling and Halogenation

Overview:

Modern synthetic strategies involve cross-coupling reactions, such as Suzuki or Stille coupling, followed by selective halogenation.

Process:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| Cross-coupling | Formation of the core aromatic structure with desired substituents | Palladium catalysts, arylboronic acids, or organostannanes | Provides regioselectivity and functional group compatibility |

| Halogenation | Introduction of halogens at specific positions | NBS, NCS, or halogen gases under controlled conditions | Ensures regioselective halogenation post-coupling |

Research Findings:

- This approach allows for the tailored synthesis of derivatives with precise substitution patterns.

- It is especially useful for complex molecules where direct halogenation may lead to multiple isomers.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation & Nitration | HNO₃, H₂SO₄, Br₂, Cl₂, fluorinating agents | Controlled temperature (0–70°C) | Simple, scalable | Less regioselectivity, over-halogenation risk |

| Diazotization & Sandmeyer | NaNO₂, HCl, CuBr, CuCl | 0–5°C for diazotization | High regioselectivity | Multi-step, requires careful handling of diazonium salts |

| Cross-Coupling & Halogenation | Pd catalysts, arylboronic acids, NBS | Mild to moderate temperatures | High regioselectivity, functional group tolerance | Requires advanced catalysts and conditions |

Chemical Reactions Analysis

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups such as nitro and halogens makes the compound susceptible to NAS reactions, particularly under strong basic conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium amide, and hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .

Scientific Research Applications

Synthesis of Pharmaceuticals

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents allow for electrophilic aromatic substitution reactions, which are critical in drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For example, modifications to the nitro group can enhance the compound's ability to inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis .

Agrochemical Applications

The compound also plays a significant role in the development of herbicides and pesticides. Its structure allows it to interfere with plant growth mechanisms, making it effective in agricultural applications.

Table: Comparison of Herbicidal Activity

| Compound | Active Ingredient | Herbicidal Activity |

|---|---|---|

| This compound | Tetrahydrophthalimide Derivatives | Moderate to High |

| 2-Chloro-4-fluoroaniline | Various Herbicides | High |

| 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | Selective Herbicides | Moderate |

Material Science

In material science, this compound is used as a precursor for synthesizing functionalized polymers and materials with specific electronic properties. The introduction of halogen atoms can modify the conductivity and reactivity of polymeric materials.

Case Study: Conductive Polymers

Studies indicate that polymers derived from this compound demonstrate enhanced electrical conductivity compared to their non-halogenated counterparts. This property is particularly useful in developing materials for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

Research Applications

In academic research, this compound serves as a model system for studying reaction mechanisms involving electrophilic aromatic substitution and nucleophilic attack on aromatic rings.

Experimental Insights

Researchers have utilized this compound to investigate:

- Reaction kinetics in electrophilic substitutions.

- The influence of different solvents on reaction pathways.

These studies contribute valuable insights into organic synthesis methodologies and reaction optimization techniques .

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the nitro group withdraws electron density from the benzene ring, making it less reactive towards electrophiles. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups facilitate the attack of nucleophiles on the benzene ring .

Comparison with Similar Compounds

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS: 1435806-75-9)

- Molecular Formula: C₆H₂BrClFNO₂ (same as target compound).

- Substituent Positions : Bromine (5), chlorine (1), fluorine (2), nitro (3).

- Key Differences : The altered positions of halogens and nitro group influence electronic distribution. For example, the nitro group at position 3 in the target compound directs electrophiles to positions 4 or 6, whereas in this isomer, the nitro group’s meta-directing effect shifts reactivity patterns .

- Applications : Similar to the target compound but may exhibit distinct regioselectivity in synthetic pathways.

5-Bromo-3-chloro-2-fluoro-1-nitrobenzene (CAS: 885519-13-1)

- Molecular Formula: C₆H₂BrClFNO₂.

- Substituent Positions : Bromine (5), chlorine (3), fluorine (2), nitro (1).

- Key Differences : The nitro group at position 1 (para to bromine) alters resonance stabilization and reactivity. This isomer has a lower molecular weight (250.48 g/mol) reported, though this may reflect a data discrepancy in the source .

Functional Group Variants

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS: 179897-92-8)

- Molecular Formula: C₇H₅BrFNO₃.

- Key Differences : Methoxy group replaces chlorine at position 2. The electron-donating methoxy group increases electron density at the ring, enhancing reactivity toward electrophiles compared to the electron-withdrawing chlorine in the target compound.

- Molecular Weight : 250.02 g/mol.

- Applications : Used in fine chemical synthesis where milder directing effects are required .

1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3)

- Molecular Formula: C₆H₃BrClNO₂ (lacks fluorine).

- Key Differences : Absence of fluorine reduces electronegativity and alters lipophilicity. Molecular weight is 236.45 g/mol.

- Applications : Simpler halogenated nitrobenzene with fewer steric hindrances, suitable for reactions requiring less bulky substrates .

Substituent Position and Reactivity

1-Bromo-3-fluoro-5-nitrobenzene (CAS: 7087-65-2)

- Molecular Formula: C₆H₃BrFNO₂ (lacks chlorine).

- Applications : Simpler structure for foundational studies on halogen-nitro interactions .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Positions) |

|---|---|---|---|---|

| 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene | Not Available | C₆H₂BrClFNO₂ | 254.44 | Br (1), Cl (2), F (5), NO₂ (3) |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 1435806-75-9 | C₆H₂BrClFNO₂ | 254.44 | Br (5), Cl (1), F (2), NO₂ (3) |

| 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | 179897-92-8 | C₇H₅BrFNO₃ | 250.02 | Br (1), F (5), OCH₃ (2), NO₂ (3) |

| 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene | 885519-13-1 | C₆H₂BrClFNO₂ | 250.48* | Br (5), Cl (3), F (2), NO₂ (1) |

*Discrepancy noted in molecular weight vs. formula .

Research Findings and Key Insights

Positional Isomerism : The nitro group’s position significantly impacts reactivity. For example, nitro at position 3 (target compound) directs electrophiles to positions 4 and 6, whereas nitro at position 1 (CAS 885519-13-1) shifts reactivity toward positions 2 and 4 .

Halogen Effects : Bromine’s leaving-group capability is enhanced by electron-withdrawing substituents (e.g., nitro), making the target compound more reactive in cross-coupling reactions than its methoxy-substituted analog .

Safety Profiles : Nitro-containing compounds universally exhibit toxicity (e.g., H302: harmful if swallowed), while chlorine and bromine contribute to skin/eye irritation (H315, H319) .

Biological Activity

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene (CAS Number: 1435806-75-9) is an organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C6H2BrClFNO2. It has notable physicochemical properties that influence its biological activity, including:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water) | 1.82 (iLOGP) |

| Skin Permeation | Log Kp: -5.6 cm/s |

| CYP Inhibition | CYP1A2: Yes |

| BBB Permeant | Yes |

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have been tested for their effectiveness against various bacterial strains, showing significant inhibition rates. The structure-function relationship suggests that the presence of halogen atoms enhances the compound's activity against pathogens.

Anticancer Properties

The anticancer effects of this compound have been explored through various in vitro studies. For instance, compounds containing similar structural motifs have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies indicate that derivatives can induce apoptosis and disrupt microtubule assembly at specific concentrations.

Study on Anticancer Activity

In a study focusing on the anticancer properties of structurally related compounds, it was found that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 10 µM. This suggests a mechanism where these compounds promote programmed cell death in cancer cells.

Table 1: Inhibition of Cancer Cell Proliferation

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Apoptosis induction |

| Compound B | HepG2 | 15 | Microtubule destabilization |

Antimicrobial Studies

Another research effort evaluated the antibacterial efficacy of related compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low µg/mL range.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 2.5 |

| Compound D | S. aureus | 1.0 |

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The nitro group is known to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with biomolecules.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene?

- The synthesis typically involves sequential halogenation and nitration. For example, bromination of a pre-functionalized chloro-fluorobenzene derivative followed by nitration at the meta position. Purity ≥98% has been reported for structurally similar intermediates using column chromatography . Optimization of reaction conditions (e.g., HNO₃ concentration, temperature) is critical to avoid over-nitration or dehalogenation .

Q. How is the compound characterized to confirm its structural integrity?

- Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For instance, IR spectra confirm the nitro group (asymmetric stretching ~1520 cm⁻¹), while GC-MS data should align with the theoretical molecular weight (250.4 g/mol). Discrepancies in reported data (e.g., melting points) may arise from impurities or polymorphic forms, necessitating recrystallization and DSC validation .

Q. What are the key challenges in purifying this compound?

- Challenges include separating isomers (e.g., para vs. meta substitution) and removing residual solvents. Density (d: ~1.72 g/cm³) and boiling point (bp: ~234°C) data from structurally similar bromo-chloro-fluorobenzenes suggest fractional distillation or preparative HPLC as viable methods .

Advanced Research Questions

Q. How do electronic effects influence regioselectivity during nitration of bromo-chloro-fluorobenzene precursors?

- The nitro group is directed by electron-withdrawing substituents (Br, Cl, F). Meta-nitration is favored due to the cumulative deactivating effects, but steric hindrance from adjacent halogens can shift selectivity. Computational modeling (DFT) and substituent parameter analysis (σ⁺ values) are recommended to predict regiochemical outcomes .

Q. What strategies mitigate dehalogenation during synthesis?

- Dehalogenation often occurs under acidic conditions. Using milder nitrating agents (e.g., acetyl nitrate) or low temperatures (0–5°C) reduces side reactions. Monitoring reaction progress via TLC and quenching excess HNO₃ with urea improves yield .

Q. How can conflicting spectroscopic data from independent studies be resolved?

- Discrepancies in NMR or IR spectra may stem from solvent effects or isotopic impurities. For example, deuterated solvents shift proton signals, while trace moisture broadens peaks. Cross-referencing with high-purity standards (e.g., >95.0% HLC-grade compounds) and 2D NMR (COSY, HSQC) ensures accuracy .

Q. What safety protocols are critical for handling this compound?

- The compound’s halogenated and nitro groups pose toxicity risks. Safety data sheets (SDS) recommend using PPE, fume hoods, and inert absorbents (e.g., vermiculite) for spills. Storage at –20°C in amber glass minimizes decomposition .

Data Contradiction Analysis

Methodological Recommendations

- Synthesis Optimization : Use substoichiometric HNO₃ (1.1 eq) and monitor via in-situ IR to prevent over-nitration .

- Characterization : Combine GC-MS with elemental analysis to confirm halogen ratios .

- Safety : Refer to SDS guidelines for halogenated nitroaromatics, emphasizing waste neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.